molecular formula C8H8N4S2 B2984867 5-[(Pyridin-2-ylmethyl)thio]-1,3,4-thiadiazol-2-amine CAS No. 118159-54-9

5-[(Pyridin-2-ylmethyl)thio]-1,3,4-thiadiazol-2-amine

Cat. No.: B2984867
CAS No.: 118159-54-9
M. Wt: 224.3
InChI Key: CDFFVSBBDVTTFB-UHFFFAOYSA-N
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Description

5-[(Pyridin-2-ylmethyl)thio]-1,3,4-thiadiazol-2-amine is a heterocyclic compound that contains both pyridine and thiadiazole moieties. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, antiviral, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(Pyridin-2-ylmethyl)thio]-1,3,4-thiadiazol-2-amine typically involves the cyclization of hydrazinecarbothioamides under acidic conditions. One common method includes the reaction of 2-cyanothioacetamide with pyridine-2-carbaldehyde in the presence of a base, followed by cyclization with hydrazine hydrate .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-[(Pyridin-2-ylmethyl)thio]-1,3,4-thiadiazol-2-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiadiazole ring to other heterocyclic structures.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiadiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced heterocyclic derivatives.

    Substitution: Various substituted thiadiazole derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-[(Pyridin-2-ylmethyl)thio]-1,3,4-thiadiazol-2-amine involves its interaction with various molecular targets. The compound can inhibit the growth of microbial cells by interfering with their metabolic pathways. In cancer cells, it may induce apoptosis by targeting specific proteins involved in cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[(Pyridin-2-ylmethyl)thio]-1,3,4-thiadiazol-2-amine is unique due to its combined pyridine and thiadiazole moieties, which contribute to its diverse biological activities.

Properties

IUPAC Name

5-(pyridin-2-ylmethylsulfanyl)-1,3,4-thiadiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4S2/c9-7-11-12-8(14-7)13-5-6-3-1-2-4-10-6/h1-4H,5H2,(H2,9,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDFFVSBBDVTTFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CSC2=NN=C(S2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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